5-Fluoro-1-tetralone
Overview
Description
5-Fluoro-1-tetralone is a fluorinated organic compound that is part of the tetralone family, which are ketones derived from naphthalene. The presence of a fluorine atom in the tetralone structure can significantly alter the chemical and physical properties of the molecule, making it an interesting subject for research in organic synthesis and material science.
Synthesis Analysis
The synthesis of fluorinated tetralone derivatives has been explored through various methods. One approach involves the use of fluorotetraphenylbismuth as a reagent for the alpha-phenylation of carbonyl compounds, which has been shown to produce 2-phenyl-1-tetralone almost quantitatively . Another method described the synthesis of 5,6-methylenedioxy-1-tetralone using a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization . Additionally, the synthesis of 5,8-dimethyl-2-tetralone from 5,8-dimethyl-1-tetralone through epoxidation and acid hydrolysis has been reported .
Molecular Structure Analysis
The molecular structure of fluorinated tetralone derivatives can exhibit unique features due to the presence of fluorine. For instance, fluorotetraphenylbismuth has been characterized by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry around the bismuth center . Crystallographic results supported by spectroscopic data have shown that trifluoroacetylated ketones prefer a chelated cis-enol form, while fluorinated
Scientific Research Applications
Synthesis of Analogues and Derivatives
- Synthesis of Fluorinated Compounds: 5-Fluoro-1-tetralone has been used in the synthesis of various fluorinated compounds. For instance, 8-fluoro-5-methoxy-1-tetralone was used in the synthesis of 8-fluorohein, an analogue of the osteoarthritis drug rhein (Owton, 1994).
Pharmaceutical Research
- Antiproliferative Effects: α-fluoro-α-aryl-α-tetralones derivatives, synthesized through a palladium-catalyzed α-arylation reaction, showed promising in vitro antiproliferative effects against human breast cancer and leukemia cell lines. These compounds, particularly 3b, 3c, 8a, and 8c, demonstrated significant efficacy on neoplastic models, with potential for pharmaceutical development against therapy-resistant cancers (De Souza et al., 2021).
Biochemical Applications
- Fungal Metabolism Studies: The metabolism of 1-fluoronaphthalene by Cunninghamella elegans, resulting in various metabolites including 1-fluoro-8-hydroxy-5-tetralone, was studied to understand the fungal monooxygenase-epoxide hydrolase systems. This study highlighted how a fluoro substituent can influence metabolism at specific positions of the compound (Cerniglia et al., 1984).
Chemical Research
- Development of Fluorination Methods: Research on direct α-fluorination of ketones, including 1-tetralone derivatives, using specific fluorine atom transfer reagents like AccufluorTM NFTh, has been conducted. This method allowed for regiospecific fluorofunctionalization of ketones without prior activation, transforming derivatives of 1-tetralone into their corresponding α-fluoro derivatives (Stavber et al., 2002).
Analytical Applications
- Glycosphingolipid Analysis: A fluorometric detection system using 5-hydroxy-1-tetralone as the fluorescent labeling reagent has been developed for glycosphingolipid analysis. This method allows for the detection of glycosphingolipids in biological samples at very low concentrations (Watanabe & Mizuta, 1995).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVLPJZOYNSRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573267 | |
Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-tetralone | |
CAS RN |
93742-85-9 | |
Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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